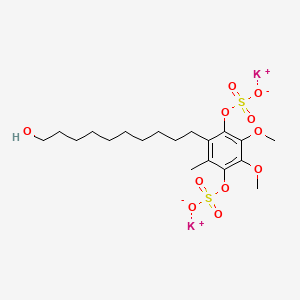
2-Ethyl-5-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with ethyl and methyl groups attached at the second and fifth positions, respectively. Benzothiazoles are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with 2-ethyl-5-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazoles often employs similar synthetic routes but on a larger scale. The use of catalysts such as iodine or samarium triflate can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis and green chemistry approaches, such as using water as a solvent, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles depending on the electrophile used
Scientific Research Applications
2-Ethyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: It is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor
Mechanism of Action
The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The exact mechanism of action depends on the specific application and target organism .
Comparison with Similar Compounds
- 2-Methylbenzothiazole
- 2-Ethylbenzothiazole
- 5-Methylbenzothiazole
Comparison: 2-Ethyl-5-methyl-1,3-benzothiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and potency in various applications .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 |
InChI Key |
OQQOKAMXIGXUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



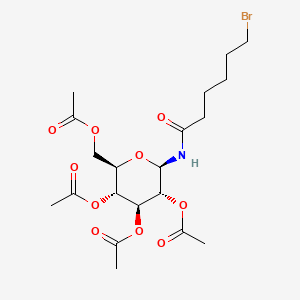
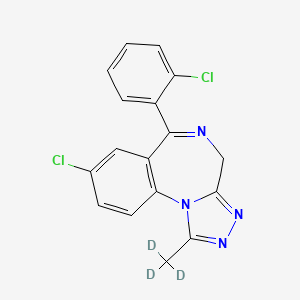


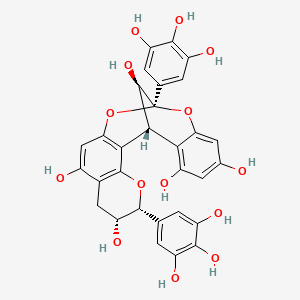

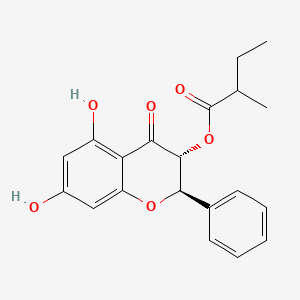

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)


